molecular formula C23H24N2O3 B2790434 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide CAS No. 1421510-06-6

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide

Cat. No.: B2790434
CAS No.: 1421510-06-6
M. Wt: 376.456
InChI Key: AONJMCJCVHSCED-UHFFFAOYSA-N
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Description

“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide” is a complex organic compound. It appears to contain a benzamide group, a phenoxy group, and a dimethylamino group . These groups are common in many pharmaceuticals and dyes, suggesting this compound could have interesting chemical properties or biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzamide and phenoxy groups . The dimethylamino group could potentially introduce some steric hindrance .


Chemical Reactions Analysis

This compound, like other benzamides and phenols, could potentially undergo a variety of chemical reactions. For example, the amine group might participate in acid-base reactions, and the benzamide group could undergo reactions with other amines or alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the polar amide and phenol groups could make it somewhat soluble in water .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-25(2)18-14-12-17(13-15-18)21(26)16-24-23(27)20-10-6-7-11-22(20)28-19-8-4-3-5-9-19/h3-15,21,26H,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONJMCJCVHSCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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